N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride
Overview
Description
“N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride” is a compound with the molecular formula C8H14Cl2N2S and a molecular weight of 241.18 . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2S.2ClH/c1-6-8(11-5-10-6)4-9-7-2-3-7;;/h5,7,9H,2-4H2,1H3;2*1H . Thiazoles, including this compound, are characterized by significant pi-electron delocalization and have some degree of aromaticity .
Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 241.18 . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Scientific Research Applications
Insecticidal Activity : One study outlined the synthesis of various isomeric dihydropiperazines, demonstrating the potential of such compounds as bioisosteric replacements for the imidazolidine ring in neonicotinoid compounds, which are known for their insecticidal properties (Samaritoni et al., 2003).
Anticancer Activity : Research has highlighted the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, showing potent anticancer activities. This demonstrates the potential use of these compounds in cancer treatment (Gomha et al., 2017).
CNS Disorders Treatment : A study on cyclopropanamine compounds, closely related to the chemical structure , revealed their use as inhibitors of Lysine-specific demethylase-1 (LSD1), suggesting their application in treating various central nervous system disorders including schizophrenia and Alzheimer's disease (Blass, 2016).
Urease Inhibition and Cytotoxicity : Another study synthesized bi-heterocyclic propanamides and tested them for urease inhibitory potential and cytotoxic behavior, indicating the potential of these compounds as less cytotoxic agents and potent inhibitors of urease, an enzyme that plays a role in various infections (Abbasi et al., 2020).
Antimicrobial Activity : Various studies have explored the antimicrobial properties of thiazole derivatives, highlighting their potential as effective agents against a range of microbial infections (Kumar & Panwar, 2015).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with various biological targets such as enzymes and receptors .
Mode of Action
For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop biochemical pathways and enzymes or stimulate or block receptors in the biological systems .
Result of Action
Some thiazole derivatives have been found to exhibit significant analgesic and anti-inflammatory activities .
Properties
IUPAC Name |
N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-6-4-10-8(11-6)5-9-7-2-3-7/h4,7,9H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQUHDRLRSWBEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CNC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.